Human Urotensin-2 (UT) Receptor Binding Affinity: CAS 898436-09-4 vs. Baseline UT Ligands
Ethyl 2-(2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CAS 898436-09-4) demonstrates potent binding to the human urotensin-2 (UT) receptor with a reported Ki value of 0.794 nM, measured by displacement of [125I]urotensin-2 from human recombinant UT receptor expressed in CHO-K1 cells [1]. In the same assay system, the compound also exhibits an IC50 of 13 nM for displacement of [125I]-Urotensin-2 from human GPR14 expressed in CHO cells [1]. Functional characterization in Sprague-Dawley rat aortic rings confirms agonist activity with an EC50 of 0.832 nM, assessed as KCl-induced vasoconstriction [1]. By comparison, the endogenous peptide ligand urotensin-II (U-II) typically exhibits Ki values in the low nanomolar range (approximately 0.1–2 nM) across various UT receptor binding assays, placing this small-molecule non-peptide agonist within the potency range of the natural ligand [2]. No published head-to-head comparison data against the closest structural analogs (CAS 898462-51-6 or CAS 898461-63-7) in the UT receptor assay are currently available; the differentiation from peptide-based UT ligands is based on cross-study comparison [2].
| Evidence Dimension | Binding affinity (Ki) for human urotensin-2 (UT) receptor |
|---|---|
| Target Compound Data | Ki = 0.794 nM; IC50 = 13 nM (radioligand displacement); EC50 = 0.832 nM (rat aortic ring functional assay) |
| Comparator Or Baseline | Endogenous urotensin-II peptide: Ki ≈ 0.1–2 nM (literature range across multiple UT receptor binding studies) |
| Quantified Difference | Target compound is within 0.4- to 8-fold of endogenous U-II potency depending on the comparator study; definitive rank-order among non-peptide UT agonists requires direct comparative studies |
| Conditions | Human recombinant UT receptor expressed in CHO-K1 cells; radioligand: [125I]urotensin-2; detection by liquid scintillation counting (BindingDB BDBM50378580 / CHEMBL437430) |
Why This Matters
Sub-nanomolar UT receptor engagement positions CAS 898436-09-4 as a non-peptide tool compound for investigating urotensinergic signaling in cardiovascular, renal, and metabolic disease models, offering advantages over peptide ligands in terms of metabolic stability and oral bioavailability potential.
- [1] BindingDB. BDBM50378580 (CHEMBL437430): Affinity Data Summary for Human Urotensin-2 Receptor. Ki = 0.794 nM, IC50 = 13 nM, EC50 = 0.832 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378580 (accessed 2026-05-08). View Source
- [2] Vaudry H, Do Rego JC, Le Mevel JC, et al. Urotensin II, from fish to human. Ann N Y Acad Sci. 2010;1200:53-66. doi:10.1111/j.1749-6632.2010.05514.x. Review describing endogenous UT ligand potency range. View Source
